REACTION_SMILES
|
[C:13](=[S:14])([S-:15])[NH2:16].[CH3:3][c:4]1[cH:5][cH:6][cH:7][c:8]([CH3:9])[c:10]1[NH2:11].[Cl:17][C:18]([O:19][CH2:20][CH3:21])=[O:22].[NH4+:12].[NH4+:1].[OH-:2].[OH2:23].[S:24]=[C:25]=[S:26]>>[CH3:3][c:4]1[cH:5][cH:6][cH:7][c:8]([CH3:9])[c:10]1[N:11]=[C:13]=[S:15]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
NC(=S)[S-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(C)c1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S=C=S
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C)c1N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |